molecular formula C11H11BrN2 B12998868 5-Bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine

5-Bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B12998868
M. Wt: 251.12 g/mol
InChI Key: NGVXYNVJGJECHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by a fused ring system that includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-3-methylpyrazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: The compound’s stability and reactivity make it suitable for industrial applications, including the production of specialty chemicals and advanced materials. Its use in the synthesis of polymers and coatings is also being investigated.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in cellular processes.

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyrazolo[1,5-a]pyridine
  • Ethyl 5-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Comparison: Compared to similar compounds, 5-Bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine exhibits unique properties due to the presence of the cyclopropyl group. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications. Additionally, the combination of bromine and methyl groups in its structure provides a versatile platform for further functionalization and derivatization.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-7-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C11H11BrN2/c1-7-4-9(12)5-10-6-11(8-2-3-8)13-14(7)10/h4-6,8H,2-3H2,1H3

InChI Key

NGVXYNVJGJECHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=NN12)C3CC3)Br

Origin of Product

United States

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